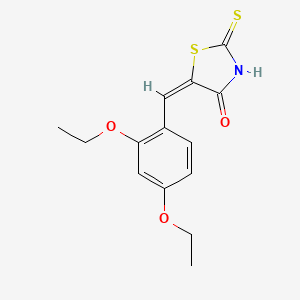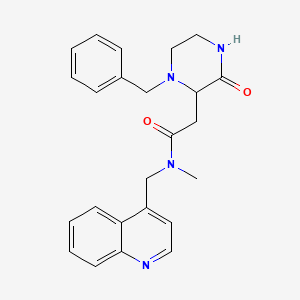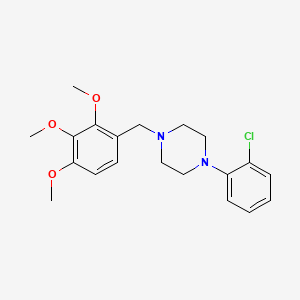![molecular formula C20H24N2O2 B6102690 N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)
N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is a synthetic compound that belongs to the family of amides. This compound is commonly referred to as DMAPA and has been extensively studied for its potential applications in scientific research. DMAPA has been shown to have a wide range of biochemical and physiological effects and has been used in various research studies to investigate its mechanism of action.
作用機序
The exact mechanism of action of DMAPA is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. DMAPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. DMAPA has also been shown to have antioxidant properties and can help protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using DMAPA in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for investigating potential cancer treatments. However, one of the limitations of using DMAPA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on DMAPA. One area of research could be investigating its potential as a treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Another area of research could be investigating the potential use of DMAPA in combination with other cancer treatments to improve their efficacy. Additionally, more research is needed to fully understand the mechanism of action of DMAPA and how it can be optimized for use in scientific research.
合成法
DMAPA can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to produce an acid chloride intermediate. This intermediate is then reacted with N,N-dimethyl-3-aminophenol to produce the desired DMAPA compound.
科学的研究の応用
DMAPA has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. DMAPA has been shown to have potent anti-cancer properties and has been used in various studies to investigate its potential as a cancer treatment.
特性
IUPAC Name |
N,N-dimethyl-3-[4-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-6-4-5-7-17(15)14-19(23)21-18-11-8-16(9-12-18)10-13-20(24)22(2)3/h4-9,11-12H,10,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHRJSNIYXNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)
![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)


![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)

![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)

![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)
![3-[(cycloheptylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6102697.png)
![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)